molecular formula C11H7BrN4 B3013311 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 160290-40-4

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3013311
CAS No.: 160290-40-4
M. Wt: 275.109
InChI Key: WPTXKFSCIRYNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a high-value chemical scaffold for medicinal chemistry and anticancer research. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is a versatile pharmacophore recognized for its broad biological activity and structural resemblance to purine bases, making it a valuable isostere in drug design . Specifically, derivatives bearing aryl substitutions at the 7-position, such as the 4-bromophenyl group, have demonstrated significant potential in inhibiting the proliferation of various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancers . The mechanism of action for TP-based compounds can be multi-faceted. Research indicates they can suppress the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins like ERK1/2, c-Raf, MEK1/2, and AKT, which is crucial for controlling cell proliferation and survival . Furthermore, such compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly in the G2/M phase, in cancer cells . The bromine atom on the phenyl ring provides a strategic site for further synthetic modification via cross-coupling reactions (e.g., Suzuki reactions), allowing researchers to explore extensive structure-activity relationships (SAR) and optimize the compound for specific biological targets . This product is intended for research applications in drug discovery and development, including target validation, lead optimization, and mechanistic studies in oncology. It is supplied as a For Research Use Only (RUO) product and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTXKFSCIRYNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance further enhance its suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation at elevated temperatures (e.g., 140°C) is a typical condition for these reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit anticancer properties. For instance, studies have shown that compounds similar to 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can inhibit cell proliferation in various cancer cell lines. A notable case study involves the evaluation of such compounds against breast cancer cells, where they demonstrated significant cytotoxic effects.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study assessed the efficacy of triazolo-pyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds possess notable antibacterial properties, suggesting potential for development as new antimicrobial agents.

3. CCR2B Receptor Antagonism
A patent (WO2011114148A1) describes the use of this compound derivatives as CCR2B receptor antagonists. This application is particularly relevant in the context of inflammatory diseases and conditions like multiple sclerosis where modulation of chemokine receptors can provide therapeutic benefits.

Activity Cell Line/Organism IC50 (µM) Reference
AnticancerMCF-7 (breast cancer)5.0
AntimicrobialStaphylococcus aureus10.0
CCR2B Receptor AntagonismHuman cell linesN/A

Case Studies

Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis and inhibit cell cycle progression at concentrations below 10 µM.

Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, a series of triazolo-pyrimidine derivatives were synthesized and tested against common pathogens. The results highlighted that modifications in the bromophenyl group significantly enhanced antibacterial activity compared to non-brominated analogs.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Physical Properties of Selected Triazolopyrimidine Derivatives
Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Applications
7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Bromophenyl at C7 143–145 (5f) 55 Anticonvulsant
7-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9a) 2-Fluorophenyl at C7 211–212 53 Not specified
7-(3-Pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9b) 3-Pyrrolyl at C7 - 65 Not specified
7-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 4-Chlorophenyl at C7 - - Structural analog
H11 (Indole derivative) 4-Bromo-N-methylindole 159–160 47 Anticancer (MGC-803, HCT-116)

Key Observations :

  • Halogen Substitution : Bromine at C7 (as in 5f) lowers the melting point compared to the 2-fluorophenyl analog (9a), likely due to differences in molecular symmetry and intermolecular interactions .
  • Yield Variability: The 4-bromophenoxy derivative (5f) is synthesized in 55% yield, higher than the 2-fluorophenyl compound (9a, 53%) but lower than the 3-pyrrolyl derivative (9b, 65%) . This suggests that electron-withdrawing groups (e.g., Br, F) may complicate synthesis compared to electron-rich substituents (e.g., pyrrolyl).

Key Observations :

  • Anticonvulsant Activity: The 4-bromophenoxy derivative (5f) demonstrates moderate efficacy (ED50 = 25 mg/kg) in the maximal electroshock (MES) model, outperforming non-halogenated analogs but less potent than phenytoin (ED50 = 7.5 mg/kg) .
  • Anticancer Potential: Bromophenyl-substituted derivatives, such as those in , show sub-micromolar IC50 values against breast cancer (MCF-7) cells, likely due to kinase inhibition . Modifications like indole hybridization (e.g., H14) further enhance potency .
  • Agricultural Applications : Halogenated derivatives (e.g., pentafluorophenyl) exhibit strong fungicidal activity, highlighting the role of electronegative substituents in agrochemical design .

Structural Modifications and Pharmacological Outcomes

  • Phenyl vs. Phenoxy Substitutions: Replacing the phenyl group with phenoxy (e.g., 5f) reduces anticonvulsant potency compared to direct aryl attachments, possibly due to altered lipophilicity or metabolic stability .
  • Alkoxy Chain Extensions : Derivatives with longer alkoxy chains (e.g., 6a–d in ) show reduced antiproliferative activity, suggesting that bulkier substituents hinder target binding .
  • Amino and Piperazinyl Modifications: Introducing amino or piperazinyl groups (e.g., H11–H15) enhances anticancer activity by promoting interactions with kinase ATP-binding pockets .

Biological Activity

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by various studies and data tables.

Anticancer Activity

The compound has demonstrated potent anticancer activity against several human cancer cell lines. A study evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative effects on MGC-803, HCT-116, and MCF-7 cancer cells. Among these derivatives, one compound (H12) exhibited remarkable activity with IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-Fluorouracil (5-Fu) .

Mechanism of Action:
The anticancer effects are attributed to the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Various derivatives have shown significant activity against pathogenic bacteria:

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Antiproliferative Effects : In a study focusing on triazolo-pyrimidine derivatives, specific compounds were found to induce apoptosis in cancer cells through modulation of the cell cycle and apoptosis-related proteins .
  • Antimicrobial Efficacy : In vitro studies demonstrated that several derivatives exhibited bactericidal activities against resistant strains of bacteria, making them promising candidates for antibiotic development .
  • Structure-Activity Relationship : Research indicates that modifications in the chemical structure significantly influence biological activity. For instance, substituents on the phenyl ring can enhance potency against specific cancer cell lines or pathogens .

Q & A

Q. What are the standard synthetic routes for 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, and how can they be optimized?

The synthesis typically involves cyclocondensation of amidine precursors with carbonyl reagents. For example, oxidative cyclization using agents like MnO₂ or NaOCl is common for constructing the triazolopyrimidine core . Optimization may include solvent selection (e.g., ethanol/water mixtures) and safer catalysts to avoid hazardous reagents like TMDP, which poses toxicity and regulatory challenges . A comparison of synthetic methods is provided below:

MethodReagents/ConditionsYield (%)PurityReference
Oxidative cyclizationMnO₂, DCM, RT65-75>95%
TMDP-mediatedEthanol/water, reflux80-85>98%

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : For confirming substituent positions (e.g., ¹H NMR δ 8.91–8.90 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z 436.2 [M+H]⁺) .
  • X-ray Crystallography : Resolves bond angles and packing interactions (e.g., monoclinic crystal system, β = 91.004°) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl substitution) influence bioactivity?

The 4-bromophenyl group enhances lipophilicity and π-stacking interactions, critical for binding to targets like cannabinoid receptors. In SAR studies, bromine’s electron-withdrawing effect stabilizes receptor-ligand interactions, as seen in CB2 agonists with IC₅₀ values <100 nM . Computational modeling (e.g., MOPAC PM3) predicts planar conformations that favor binding pockets .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from reagent purity, reaction scale, or workup protocols. For example, TMDP-mediated syntheses yield >80% in small-scale reactions , but scaling up may reduce efficiency due to side reactions. Troubleshooting steps:

  • Use inert atmospheres to prevent oxidation.
  • Validate reagent quality via HPLC before use.
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of amidine to carbonyl reagent) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

X-ray studies reveal:

  • C–H⋯Br/N interactions : Stabilize chains along the [011] axis .
  • π-π stacking : Between pyrrole and pyrimidine rings (centroid distances: 3.56–3.80 Å) . These interactions influence solubility and melting points (e.g., 195°C for derivatives ), critical for formulation.

Q. What computational tools are suitable for predicting physicochemical properties?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices.
  • QSAR Models : Correlate substituent effects with logP or bioavailability .

Methodological Guidance

Q. How to design a robust biological assay for triazolopyrimidine derivatives?

  • Target Selection : Prioritize kinases or GPCRs (e.g., CB2) based on structural homology .
  • Assay Conditions : Use cell lines expressing target receptors (e.g., HEK293 for CB2) with luciferase reporters.
  • Controls : Include known agonists/antagonists (e.g., WIN55,212-2 for CB2) to validate results .

Q. What precautions are necessary for handling and waste disposal?

  • Storage : Keep under nitrogen at –20°C to prevent degradation .
  • Waste Management : Segregate halogenated waste and consult certified disposal agencies due to bromine’s environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.